molecular formula C7H9N3OS B1596905 2-(Methylthio)nicotinic acid hydrazide CAS No. 232926-33-9

2-(Methylthio)nicotinic acid hydrazide

Cat. No. B1596905
M. Wt: 183.23 g/mol
InChI Key: CYHNGINJLSMDNU-UHFFFAOYSA-N
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Description

2-(Methylthio)nicotinic acid is an aromatic carboxylic acid and a member of pyridines . It has a molecular formula of C7H9N3OS .


Synthesis Analysis

In the synthesis of nicotinic acid derivatives, nicotinic acid is used as a starting compound, which is subjected to a series of condensation reactions with appropriate aldehydes . The structure of all obtained compounds was confirmed by spectroscopic methods: 1 H NMR, 13 C NMR and FT-IR spectra as well as elemental analysis .


Molecular Structure Analysis

The molecular formula of 2-(Methylthio)nicotinic acid hydrazide is C7H9N3OS . Its average mass is 169.201 Da and its monoisotopic mass is 169.019745 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of nicotinic acid derivatives were confirmed by spectroscopic methods and elemental analysis .


Physical And Chemical Properties Analysis

The molecular weight of 2-(Methylthio)nicotinic acid hydrazide is 183.23 g/mol . It has a topological polar surface area of 93.3 Ų .

Safety And Hazards

The safety data sheet for 2-(Methylthio)nicotinic acid indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

The application of nickel complexes of nicotinic acid hydrazide ligand as a potential gas-sensor and adsorbent material for H2S gas was examined using appropriate density functional theory (DFT) calculations . This suggests potential future applications of 2-(Methylthio)nicotinic acid hydrazide in the field of gas sensing .

properties

IUPAC Name

2-methylsulfanylpyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-12-7-5(6(11)10-8)3-2-4-9-7/h2-4H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHNGINJLSMDNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375014
Record name 2-(Methylthio)nicotinic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)nicotinic acid hydrazide

CAS RN

232926-33-9
Record name 2-(Methylthio)nicotinic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 232926-33-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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